molecular formula C21H18ClN3O4S B14152667 4-({[(2E)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid CAS No. 725720-17-2

4-({[(2E)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid

Cat. No.: B14152667
CAS No.: 725720-17-2
M. Wt: 443.9 g/mol
InChI Key: IANYOPDCUJYIGF-UHFFFAOYSA-N
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Description

4-({[(2E)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid is a complex organic compound that features a thiazolidinone ring, a chlorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2E)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with acryloyl chloride to introduce the prop-2-en-1-yl group. Finally, the resulting compound is acetylated and coupled with 4-aminobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-({[(2E)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-({[(2E)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: A chalcone derivative with similar structural features.

    Indole derivatives: Compounds with a similar aromatic structure and potential biological activities.

Uniqueness

4-({[(2E)-2-[(3-chlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid is unique due to its combination of a thiazolidinone ring, chlorophenyl group, and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

725720-17-2

Molecular Formula

C21H18ClN3O4S

Molecular Weight

443.9 g/mol

IUPAC Name

4-[[2-[2-(3-chlorophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid

InChI

InChI=1S/C21H18ClN3O4S/c1-2-10-25-19(27)17(30-21(25)24-16-5-3-4-14(22)11-16)12-18(26)23-15-8-6-13(7-9-15)20(28)29/h2-9,11,17H,1,10,12H2,(H,23,26)(H,28,29)

InChI Key

IANYOPDCUJYIGF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C(SC1=NC2=CC(=CC=C2)Cl)CC(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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